molecular formula C23H19N5O2 B6049551 4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide

4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide

Cat. No. B6049551
M. Wt: 397.4 g/mol
InChI Key: KLZAKBCMUNTQMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains functional groups such as aminocarbonyl, phthalazinyl, and benzamide. These functional groups suggest that the compound might have interesting chemical properties and could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s chemical reactions would depend on its functional groups. For example, the aminocarbonyl group could be involved in condensation reactions, while the benzamide group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as growth, differentiation, and survival.

Biochemical Pathways

The affected pathways include the MAPK signaling pathway and the insulin signaling pathway. These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and metabolism. The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the downstream cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context, including the type of cell and the presence of other signaling molecules. Given the compound’s targets, it could potentially affect processes such as cell growth, differentiation, and metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential uses, optimizing its synthesis process, or investigating its mechanism of action in more detail .

properties

IUPAC Name

4-[4-[4-(methylcarbamoyl)anilino]phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-25-23(30)16-10-12-17(13-11-16)26-22-19-5-3-2-4-18(19)20(27-28-22)14-6-8-15(9-7-14)21(24)29/h2-13H,1H3,(H2,24,29)(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZAKBCMUNTQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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